molecular formula C12H15F3N2 B1586213 1-[3-(Trifluoromethyl)benzyl]piperazine CAS No. 55513-16-1

1-[3-(Trifluoromethyl)benzyl]piperazine

Cat. No. B1586213
CAS RN: 55513-16-1
M. Wt: 244.26 g/mol
InChI Key: IUMQPHHEFKTLOZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]piperazine is a heterocyclic organic compound . It has the molecular formula C12H15F3N2 .


Molecular Structure Analysis

The molecular structure of 1-[3-(Trifluoromethyl)benzyl]piperazine consists of a piperazine ring with a benzyl group attached, which has a trifluoromethyl group (-CF3) at the 3-position . The molecular weight is 244.26 .


Physical And Chemical Properties Analysis

1-[3-(Trifluoromethyl)benzyl]piperazine has a refractive index of 1.490 and a density of 1.179 g/mL at 25 °C . It has a boiling point of 89-91 °C at 0.05 mmHg .

Scientific Research Applications

Therapeutic Applications

  • Antipsychotic, Antidepressant, and Anxiolytic Drugs: Piperazine derivatives, including 1-[3-(Trifluoromethyl)benzyl]piperazine, have been studied for their central pharmacological activity. They are involved in the activation of the monoamine pathway, leading to potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Biochemical Research

  • Study of Piperazine Derivatives' Properties: Research on piperazine derivatives, including 1-[3-(Trifluoromethyl)benzyl]piperazine, has expanded to understand their chemical properties and reactivity, which is crucial in drug development and biochemical studies (de Boer et al., 2001).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activity: A series of novel 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives demonstrated significant antimicrobial and antioxidant activities, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2011).

Structural and Molecular Studies

  • Crystal Structure Analysis: Studies on the crystal structures of compounds containing 1-[3-(Trifluoromethyl)benzyl]piperazine have been conducted to understand their molecular arrangements and properties, aiding in the development of new pharmaceuticals (Petrus et al., 2012).

Synthesis and Characterization

  • Synthetic Approaches for Drug Discovery: Research has been dedicated to the synthesis of 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives for use in drug discovery, exploring various synthetic routes and characterizations (Sánchez-Roselló et al., 2014).

Molecular Docking and Antiviral Studies

  • Molecular Docking for Antiviral Activity: Studies involving molecular docking of 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives have been conducted to explore their potential antiviral activities, providing valuable insights for the development of new antiviral drugs (Patil et al., 2021)

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQPHHEFKTLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366194
Record name 1-[3-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)benzyl]piperazine

CAS RN

55513-16-1
Record name 1-[3-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(Trifluoromethyl)benzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AO Adeluola, KS Oyedeji, UE Mendie… - African Journal of …, 2018 - ajol.info
The challenge of combating the ever emerging multi-drug resistant (MDR) clinical isolates in the face of a slow rate of discovery of new classes of antibiotics is a problem in antibiotic …
Number of citations: 5 www.ajol.info
AO Adeluola, KS Oyedeji, UE Mendie… - Tropical Journal of …, 2017 - ajol.info
Purpose: To detect efflux pump activity (EPA) and screening a suspected efflux pump inhibitor (EPI)[1-(3-(trifluoromethyl) benzyl]-piperazine (TFMBP)], which could help in reducing multi…
Number of citations: 1 www.ajol.info
JM Salvino, B Gerard, HF Ye… - Journal of …, 2003 - ACS Publications
An efficient solid-phase synthesis of mono-N-substituted piperazines is presented. The key transformation involves a selective borane amide bond reduction in the presence of a …
Number of citations: 23 pubs.acs.org
A Kharbanda, L Zhang, D Saha, P Tran, K Xu… - European journal of …, 2021 - Elsevier
TGFβ is crucial for the homeostasis of epithelial and neural tissues, wound repair, and regulating immune responses. Its dysregulation is associated with a vast number of diseases, of …
Number of citations: 3 www.sciencedirect.com
B Gabet - 2020 - search.proquest.com
Currently, there is an unmet need for selective, non-hormonal male contraceptive agents. The cation channels of sperm (CatSper) are sperm-specific, voltage-gated ion channels that …
Number of citations: 4 search.proquest.com
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
A Kharbanda - 2021 - search.proquest.com
The last few decades, have seen remarkable progress in cancer immunotherapy, a treatment strategy to overcome these mechanisms to elicit or amplify an immune response against …
Number of citations: 0 search.proquest.com
Y Ye, Z Zhou, H Zou, Y Shen, T Xu, J Tang… - Bioorganic & medicinal …, 2009 - Elsevier
PPARγ and 11β-HSD1 are attractive therapeutic targets for type 2 diabetes. However, PPARγ agonists induce adipogenesis, which causes the side effect of weight gain, whereas 11β-…
Number of citations: 37 www.sciencedirect.com

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